3-Acetoxy-4'-trifluorobenzophenone
CAS No.: 890099-43-1
Cat. No.: VC2107243
Molecular Formula: C16H11F3O3
Molecular Weight: 308.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890099-43-1 |
|---|---|
| Molecular Formula | C16H11F3O3 |
| Molecular Weight | 308.25 g/mol |
| IUPAC Name | [3-[4-(trifluoromethyl)benzoyl]phenyl] acetate |
| Standard InChI | InChI=1S/C16H11F3O3/c1-10(20)22-14-4-2-3-12(9-14)15(21)11-5-7-13(8-6-11)16(17,18)19/h2-9H,1H3 |
| Standard InChI Key | PKBDOSQEZSSTPE-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F |
Introduction
3-Acetoxy-4'-trifluorobenzophenone is a synthetic organic compound with the molecular formula C₁₆H₁₁F₃O₃ and a molecular weight of 308.25 g/mol . This compound is notable for its unique structural features, which include an acetoxy group and a trifluoromethyl group attached to a benzophenone core. The presence of these functional groups enhances its reactivity and makes it suitable for various applications in scientific research and industry.
Synthesis of 3-Acetoxy-4'-trifluorobenzophenone
The synthesis of 3-Acetoxy-4'-trifluorobenzophenone typically involves the reaction of 4-trifluorobenzoyl chloride with acetylacetone in the presence of anhydrous potassium carbonate. This reaction is carried out in an inert atmosphere to prevent unwanted side reactions and yields the desired product in high yield.
Synthesis Conditions
| Reagent | Role | Conditions |
|---|---|---|
| 4-Trifluorobenzoyl chloride | Starting material | Inert atmosphere |
| Acetylacetone | Starting material | Presence of anhydrous potassium carbonate |
| Anhydrous potassium carbonate | Catalyst/base | High yield under optimized conditions |
Types of Reactions
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Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
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Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions, often requiring catalysts or specific reagents like acids or bases.
Common Reagents and Conditions
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Aqueous or organic solvents |
| Reduction | NaBH₄, LiAlH₄ | Ethanol or ether solvents |
| Substitution | Acids/bases, catalysts | Varying temperatures and solvents |
Applications in Scientific Research
3-Acetoxy-4'-trifluorobenzophenone is utilized in various scientific research fields:
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Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
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Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
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Medicine: It is explored for its potential therapeutic properties, particularly in drug development.
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Industry: The compound is used in the production of dyes, pigments, and other materials.
Biological Activity
The biological activity of 3-Acetoxy-4'-trifluorobenzophenone is hypothesized to involve enzyme interaction and protein binding. The trifluoromethyl group enhances the compound's lipophilicity and ability to interact with biological targets, potentially affecting enzyme activity and influencing cellular pathways related to inflammation and cancer progression.
Potential Biological Activities
| Activity | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Enzyme inhibition | Therapeutic drug development |
| Antimicrobial | Protein binding | Infection treatment |
| Anticancer | Cellular pathway modulation | Cancer therapy |
Comparison with Similar Compounds
3-Acetoxy-4'-trifluorobenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Similar compounds include:
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3-Acetoxy-3',4',5'-trifluorobenzophenone: Similar in structure but with additional fluorine atoms on the benzene ring .
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4-Acetoxy-4'-trifluorobenzophenone: Differing in the position of the acetoxy group.
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3-Hydroxy-4'-trifluorobenzophenone: Contains a hydroxyl group instead of an acetoxy group.
Structural Variations
| Compound | Structural Variation | Properties |
|---|---|---|
| 3-Acetoxy-3',4',5'-trifluorobenzophenone | Additional fluorine atoms | Increased reactivity |
| 4-Acetoxy-4'-trifluorobenzophenone | Different acetoxy position | Altered chemical properties |
| 3-Hydroxy-4'-trifluorobenzophenone | Hydroxyl instead of acetoxy | Different biological activity |
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